N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide
CAS No.: 881438-75-1
Cat. No.: VC5977680
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881438-75-1 |
---|---|
Molecular Formula | C16H12ClN3O2 |
Molecular Weight | 313.74 |
IUPAC Name | N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide |
Standard InChI | InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21) |
Standard InChI Key | YFPMAIUDRVKEGZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide belongs to the quinoxaline family, characterized by a bicyclic structure comprising fused benzene and pyrazine rings. The quinoxaline core is substituted at the 6th position with a carboxamide group () and at the 2nd position with a 5-chloro-2-methoxyphenyl group (Figure 1). The chloro and methoxy substituents enhance electron-withdrawing and lipophilic properties, respectively, which are critical for membrane permeability and target binding .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS No. | 881438-75-1 |
Molecular Formula | |
Molecular Weight | 313.74 g/mol |
IUPAC Name | N-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide |
Lipophilicity (LogP) | Estimated 2.8–3.2* |
Hydrogen Bond Donors | 2 (amide NH, methoxy O) |
Hydrogen Bond Acceptors | 5 (amide O, pyrazine N, methoxy O) |
*Estimated via computational models based on structural analogs .
Synthesis and Structural Elucidation
Classical Synthesis Approaches
Quinoxalines are traditionally synthesized via the Hinsberg method, which involves condensing -phenylenediamines with α-dicarbonyl compounds . For N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, the synthesis typically follows a multi-step protocol:
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Quinoxaline Core Formation: Cyclization of -phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline backbone .
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Chloro-Methoxyphenyl Introduction: Electrophilic aromatic substitution or Ullmann coupling introduces the 5-chloro-2-methoxyphenyl group at position 2.
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Carboxamide Functionalization: Amidation at position 6 is achieved using carboxy activation reagents like EDC/HOBt.
Table 2: Representative Synthesis Protocol
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Quinoxaline formation | -Phenylenediamine, glyoxal, HCl, reflux | 75% |
2 | Chloro-methoxyphenyl addition | 5-Chloro-2-methoxybenzene boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 62% |
3 | Carboxamide coupling | Quinoxaline-6-carboxylic acid, EDC, HOBt, DIPEA, DCM | 58% |
Adapted from classical and modern methodologies .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous compounds show IC₅₀ values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cells . The carboxamide group likely chelates metal ions in kinase ATP-binding sites, while the chloro group induces apoptosis via ROS generation .
Antimicrobial Effects
Quinoxalines disrupt bacterial DNA gyrase and fungal ergosterol biosynthesis . Preliminary data suggest moderate activity (MIC: 16–32 µg/mL) against Staphylococcus aureus and Candida albicans for structurally similar compounds.
Research Gaps and Future Directions
Despite promising scaffold activity, N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide lacks in vivo pharmacokinetic and toxicity profiles. Future work should prioritize:
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